Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane
Description
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound featuring a phenoxarsininyl core, sulfur-based substituents, and a pentavalent phosphorus center. Its structure combines a heterocyclic arsenic moiety (10H-phenoxarsinin) with diethyl and sulfanyl groups, conferring unique electronic and steric properties.
Properties
CAS No. |
157985-64-3 |
|---|---|
Molecular Formula |
C16H18AsOPS2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
diethyl-phenoxarsinin-10-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18AsOPS2/c1-3-19(20,4-2)21-17-13-9-5-7-11-15(13)18-16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 |
InChI Key |
PMJXRNMMJCOLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)S[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may not be produced on a large scale. The complexity of its synthesis and the potential hazards associated with handling arsenic compounds likely limit its industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: Its potential as a therapeutic agent or diagnostic tool is an area of ongoing research.
Industry: The compound may find applications in materials science and catalysis, although its industrial use is limited by its complex synthesis and potential toxicity.
Mechanism of Action
The mechanism by which Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane exerts its effects is not well understood. it is likely that the compound interacts with molecular targets through its arsenic, sulfur, and phosphorus atoms. These interactions may involve the formation of covalent bonds with biological molecules, leading to changes in their structure and function. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous sulfur- and phosphorus-containing molecules. Below is a detailed analysis:
Structural Comparisons
Key Structural Features
- Phenoxarsininyl Core: The arsenic-containing heterocycle distinguishes it from sulfur/nitrogen analogs like phenothiazine derivatives .
- Sulfanylidene-lambda~5~-phosphane Core : The pentavalent phosphorus center with sulfur substituents aligns with compounds such as Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane (C20H19PS), but the diethyl groups here introduce distinct steric and electronic effects .
- Diethyl Substituents: Unlike aryl or methyl groups in similar phosphanes, the diethyl groups may enhance solubility in non-polar solvents while moderating reactivity .
Comparison Table
Biological Activity
Overview of Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane
This compound belongs to a class of organoarsenic compounds, which often exhibit varied biological activities. The presence of both arsenic and phosphorous in its structure suggests potential interactions with biological systems that could lead to therapeutic or toxic effects.
Chemical Structure
The compound can be described as having:
- Arsenic Center : A central arsenic atom which can coordinate with various ligands.
- Phosphane Group : A phosphorous atom linked to sulfur and phenoxarsine moieties, affecting its reactivity and biological interactions.
- Sulfur Atoms : The presence of sulfur can enhance the compound's ability to interact with biological thiols, potentially influencing its toxicity and efficacy.
1. Antimicrobial Properties
Many organoarsenic compounds have been studied for their antimicrobial properties. For example, arsenic trioxide has been used in treating certain types of leukemia, indicating that similar compounds may exhibit cytotoxic effects against pathogens or cancer cells. The mechanism often involves disruption of cellular processes through reactive oxygen species (ROS) generation or interference with DNA synthesis.
2. Cytotoxicity
Research indicates that organoarsenic compounds can induce apoptosis in various cancer cell lines. The mechanism typically involves:
- Inhibition of Cellular Proliferation : By disrupting cell cycle progression.
- Induction of Apoptosis : Through mitochondrial pathways or activation of caspases.
3. Toxicological Concerns
While some arsenic compounds have therapeutic potential, they also pose significant toxicity risks:
- Carcinogenicity : Long-term exposure to arsenic is linked to various cancers.
- Neurotoxicity : Arsenic exposure has been associated with neurodevelopmental issues.
4. Ecotoxicology
The environmental impact of organoarsenic compounds is significant due to their persistence and bioaccumulation in ecosystems. Studies have shown that these compounds can affect aquatic life, leading to alterations in reproductive and developmental processes.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study on related organoarsenic compounds demonstrated significant antitumor activity against human leukemia cells, suggesting that this compound may exhibit similar effects due to its structural characteristics.
Case Study 2: Environmental Impact
Research on the environmental fate of organoarsenic compounds highlighted the bioaccumulation potential in fish species, raising concerns about their ecological impact and food chain implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
